molecular formula C23H21N3O4 B2481920 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide CAS No. 313275-18-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2481920
CAS RN: 313275-18-2
M. Wt: 403.438
InChI Key: RNRJVBBDMLIESA-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide” is a benzimidazole-based molecule . Benzimidazole-based molecules are known to demonstrate significant anti-proliferative activity . This compound comprises of a benzimidazole function, along with a chalcone (or styryl) moiety linked by a benzamide .


Synthesis Analysis

The synthesis of this compound involves the use of an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the compound was obtained . A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .


Molecular Structure Analysis

The structure of the compound was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The compound displayed a mass spectroscopy m/e value of 405 .


Chemical Reactions Analysis

The compound was synthesized and characterized by physicochemical and spectral means . The study involved screening of the novel derivatives against non-small cell lung cancer cell line (H460; ATCC: HTB177) and human colorectal cancer cell line (HCT116; ATCC: CCL-247) using Propidium Iodide assay .


Physical And Chemical Properties Analysis

The compound has been characterized by IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy . The compound displayed a mass spectroscopy m/e value of 405 .

Scientific Research Applications

Therapeutic Potential

Imidazole, a core component of these compounds, is known for its broad range of chemical and biological properties . The derivatives of 1,3-diazole, a similar structure, show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Antimicrobial Activity

Some derivatives of these compounds have shown good antimicrobial potential . This suggests that they could be used in the development of new antimicrobial drugs.

Antioxidant Activity

Certain derivatives have been evaluated for antioxidant activity using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay . This indicates potential applications in conditions where oxidative stress plays a role.

Synthesis of New Compounds

These compounds can be used in the synthesis of new compounds. For example, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .

Tumor Inhibitory Activity

There is evidence suggesting that these compounds could have tumor inhibitory activity. A molecular docking study on a Pd (II) complex interaction with DNA further confirmed its inhibition ability . The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Nonlinear Optics (NLO) Investigation

These compounds can be used in NLO investigation. For example, the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) have been determined using a similar approach .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-28-19-12-14(13-20(29-2)21(19)30-3)23(27)26-16-9-5-4-8-15(16)22-24-17-10-6-7-11-18(17)25-22/h4-13H,1-3H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRJVBBDMLIESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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